molecular formula C50H78O24 B12376648 parisyunnanoside H

parisyunnanoside H

Cat. No.: B12376648
M. Wt: 1063.1 g/mol
InChI Key: BQKCPSHXKGIVAU-YLUVRYELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parisyunnanoside H is a steroidal saponin isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis . Steroidal saponins are a class of naturally occurring glycosides that have a steroidal aglycone and one or more sugar moieties. This compound has been studied for its various biological activities, including cytotoxic and antiviral properties .

Preparation Methods

Parisyunnanoside H is typically isolated from the dried rhizomes of Paris polyphylla var. yunnanensis. The rhizomes are pulverized and extracted with a mixture of ethanol and water (70:30, v/v) at room temperature. The combined extracts are then concentrated to afford the crude extract . Further purification involves the use of silica gel, ODS silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the compound .

Chemical Reactions Analysis

Parisyunnanoside H, like other steroidal saponins, can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Parisyunnanoside H involves its interaction with cellular membranes. Steroidal saponins are known to disrupt cell membranes, leading to cell lysis and death. This cytotoxic effect is particularly useful in targeting cancer cells. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with the viral envelope .

Comparison with Similar Compounds

Parisyunnanoside H is unique among steroidal saponins due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific cytotoxic and antiviral activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C50H78O24

Molecular Weight

1063.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[(1'S,2R,2'S,3S,4S,4'S,7'R,8'R,9'S,12'S,13'R,14'R,16'R)-3,16'-dihydroxy-7'-(hydroxymethyl)-5,9',13'-trimethyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[3,4-dihydropyran-2,6'-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene]-14'-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C50H78O24/c1-17-15-66-50(43(64)40(17)71-45-38(62)35(59)31(55)18(2)67-45)25(13-51)30-27(74-50)12-24-22-7-6-20-10-21(53)11-29(49(20,5)23(22)8-9-48(24,30)4)70-47-42(73-46-39(63)36(60)32(56)19(3)68-46)41(34(58)28(14-52)69-47)72-44-37(61)33(57)26(54)16-65-44/h6,15,18-19,21-47,51-64H,7-14,16H2,1-5H3/t18-,19+,21-,22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+/m1/s1

InChI Key

BQKCPSHXKGIVAU-YLUVRYELSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3C[C@@H](CC4=CC[C@@H]5[C@@H]([C@@]34C)CC[C@]6([C@H]5C[C@H]7[C@@H]6[C@@H]([C@]8(O7)[C@H]([C@H](C(=CO8)C)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)C)O)O)O)O)CO)C)O)CO)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC(CC4=CCC5C(C34C)CCC6(C5CC7C6C(C8(O7)C(C(C(=CO8)C)OC9C(C(C(C(O9)C)O)O)O)O)CO)C)O)CO)O)OC1C(C(C(CO1)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.